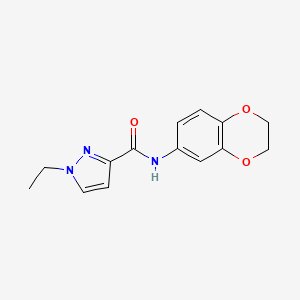

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzodioxin ring fused with a pyrazole ring, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-17-6-5-11(16-17)14(18)15-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRROFBNNGOVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Reaction from Catechol

Catechol undergoes cyclization with ethylene glycol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form 1,4-benzodioxane. Subsequent nitration at the 6-position using a mixture of nitric and sulfuric acids introduces the nitro group, which is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or iron/HCl.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethylene glycol, H₂SO₄, 110°C, 6 hr | 78–85 |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 65–70 |

| Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C | 90–95 |

Synthesis of 1-Ethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole moiety is constructed through cyclocondensation followed by functionalization.

Cyclocondensation of 1,3-Diketones

Ethyl acetoacetate reacts with ethyl hydrazine in ethanol under reflux to form 1-ethyl-1H-pyrazole-3-carboxylate. Hydrolysis with aqueous NaOH yields the free carboxylic acid.

Mechanistic Insight:

The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen, cyclization, and aromatization. Substituent regioselectivity is governed by the electronic effects of the diketone.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 4–6 hr |

| Yield | 82–88% |

Amide Bond Formation

Coupling the benzodioxin amine (1) with 1-ethyl-1H-pyrazole-3-carboxylic acid (2) requires activating the carboxylic acid.

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane or dimethylformamide (DMF) facilitates amide bond formation. 4-Dimethylaminopyridine (DMAP) is often added to enhance reactivity.

Representative Protocol:

- Dissolve 2 (1.0 equiv) in anhydrous DCM.

- Add DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

- Stir for 30 min, then add 1 (1.0 equiv).

- React at room temperature for 12–18 hr.

- Filter precipitated dicyclohexylurea and concentrate.

Yield Comparison:

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| DCC/DMAP | DCM | 75–80 |

| EDCI/HOBt | DMF | 82–85 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors improve heat transfer and mixing efficiency during cyclocondensation and coupling steps, reducing reaction times by 40–60% compared to batch processes.

Purification Techniques

- Recrystallization: Ethyl acetate/hexane mixtures yield >98% purity.

- Chromatography: Silica gel with 3:7 ethyl acetate/hexane for analytical-scale purification.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Ethyl hydrazine’s nucleophilic preference for the β-keto position of diketones ensures 3-carboxylate regiochemistry. Steric effects from the ethyl group further direct substitution.

Mitigating Side Reactions

- Nitro Reduction Byproducts: Use of Pd-C with controlled H₂ pressure minimizes over-reduction.

- Epimerization: Low-temperature coupling (0–5°C) prevents racemization of the amide bond.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide. For instance, research focusing on sulfonamide derivatives showed promising results against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease. The benzodioxin structure is believed to play a critical role in enhancing neuroprotective efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of N-(2,3-dihydro-1,4-benzodioxin) derivatives suggest effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under exploration.

Case Study 1: Enzyme Inhibition

A study conducted by researchers synthesized several derivatives based on N-(2,3-dihydrobenzo[1,4]-dioxin) and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced enzyme inhibition rates, suggesting a pathway for developing new therapeutics for T2DM and AD .

Case Study 2: Anticancer Research

In another study focusing on the anticancer activity of pyrazole derivatives, N-(2,3-dihydrobenzo[1,4]-dioxin) was shown to induce apoptosis in human cancer cell lines through activation of p53 signaling pathways. This finding supports further exploration into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a benzodioxin ring and a pyrazole ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.29 g/mol |

| LogP | 0.6718 |

| Polar Surface Area | 53.655 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, one method includes the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives in the presence of bases like lithium hydride in DMF to yield the target compound .

Enzyme Inhibition

Recent studies have evaluated the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives. For example:

- Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition against acetylcholinesterase, which is crucial for treating Alzheimer's disease (AD). The inhibition rates were comparable to standard drugs used in AD therapy .

- α-glucosidase Inhibition : The compound has also been screened for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a candidate for Type 2 Diabetes Mellitus (T2DM) management .

Hepatoprotective Activity

Another important aspect of the biological activity of this compound is its antihepatotoxic properties. Compounds derived from similar pyrazole structures have demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver damage in rat models. These findings suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives may offer protective benefits for liver health .

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and biological evaluation of various pyrazole derivatives. Among them, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-1-ethyl-1H-pyrazole demonstrated a notable inhibitory effect on acetylcholinesterase with an IC₅₀ value comparable to that of donepezil, a standard treatment for AD .

Case Study 2: Hepatoprotective Effects

In a controlled experiment involving rats subjected to CCl₄-induced hepatotoxicity, administration of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-1-ethyl-1H-pyrazole led to a significant reduction in liver enzymes indicative of liver damage. The protective effect was similar to that observed with silymarin, a well-known hepatoprotective agent .

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, and what key intermediates are involved?

- Methodological Answer : The core 2,3-dihydro-1,4-benzodioxin-6-amine scaffold is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 10, Na₂CO₃), yielding sulfonamide intermediates. Subsequent alkylation/arylation with halides in DMF using lithium hydride as a catalyst generates N-substituted derivatives. highlights solvent-free synthesis of enaminone intermediates (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) via refluxing with DMF-DMA, which can serve as precursors for further functionalization.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl) carboxamides?

- Methodological Answer : Structural validation relies on a combination of:

- IR spectroscopy : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .

- ¹H NMR : To identify aromatic protons (δ 6.5–7.5 ppm for benzodioxin), methyl/methylene groups (δ 1.0–4.0 ppm), and pyrazole/amide NH signals .

- Elemental analysis (CHN) : To verify molecular composition .

- Mass spectrometry (GC/MS or EIMS) : For molecular ion detection and fragmentation patterns .

Q. How are N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives screened for preliminary biological activity?

- Methodological Answer : Initial screening often involves:

- Antibacterial assays : Broth microdilution or agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .

- Enzyme inhibition : Spectrophotometric assays (e.g., lipoxygenase or α-glucosidase inhibition) using substrate-specific colorimetric changes (e.g., linoleic acid oxidation for lipoxygenase) .

- Dose-response curves : IC₅₀ values are calculated using serial dilutions and statistical analysis (mean ± SEM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in N-alkylation/arylation of benzodioxin sulfonamides?

- Methodological Answer : Optimization strategies include:

- Catalyst selection : Lithium hydride (LiH) in DMF enhances nucleophilic substitution efficiency compared to weaker bases .

- Temperature control : Room temperature reactions minimize side products (e.g., elimination), as seen in .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve solubility .

- Substrate purity : Pre-purification of sulfonamide intermediates via recrystallization reduces competing reactions .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity data for benzodioxin-containing compounds?

- Methodological Answer : Contradictions may arise due to:

- Cellular permeability : LogP calculations or Caco-2 assays assess membrane penetration. Hydrophilic derivatives (e.g., sulfonamides) may exhibit poor uptake despite strong in vitro activity .

- Metabolic stability : Liver microsome assays identify rapid degradation (e.g., CYP450-mediated oxidation), necessitating prodrug design or structural shielding .

- Off-target effects : Selectivity profiling (e.g., kinase panels) and molecular docking (e.g., Glide or AutoDock) clarify binding specificity .

Q. How do substituents on the pyrazole and benzodioxin rings influence α-glucosidase inhibitory activity?

- Electron-withdrawing groups (e.g., -NO₂, -F) on the pyrazole enhance hydrogen bonding with catalytic residues (e.g., Asp215 in α-glucosidase).

- Bulkier aryl substituents on the acetamide moiety improve hydrophobic interactions in the enzyme’s active site.

- Sulfonamide linkers increase rigidity, favoring entropy-driven binding. SAR studies show derivatives with para-methylphenyl groups exhibit IC₅₀ values <50 µM, outperforming unsubstituted analogs.

Q. What in silico approaches validate the therapeutic potential of benzodioxin derivatives as anti-inflammatory agents?

- Methodological Answer : and describe glucocorticoid receptor (GR) agonists involving benzodioxin scaffolds. Computational methods include:

- Molecular dynamics (MD) simulations : To assess GR-ligand complex stability over 100-ns trajectories.

- Free energy calculations (MM/PBSA) : Quantify binding affinities, highlighting fluorinated substituents (e.g., 2,2-difluoropropanamide) as critical for GR selectivity over mineralocorticoid receptors.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic liabilities (e.g., CYP inhibition, BBB penetration) .

Data Contradiction Analysis

Q. Why do some N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides show strong in vitro antibacterial activity but weak in vivo efficacy?

- Methodological Answer : Discrepancies may stem from:

- Protein binding : Serum albumin binding reduces free drug concentration, as observed in .

- Pharmacokinetic variability : Rodent vs. human metabolic rates (e.g., esterase hydrolysis) require species-specific dosing adjustments.

- Biofilm formation : Static in vitro models underestimate bacterial resistance mechanisms; dynamic biofilm assays (e.g., Calgary biofilm device) better mimic in vivo conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.